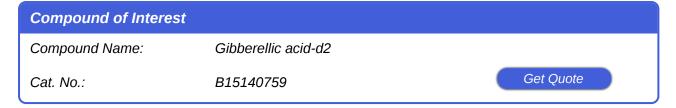


Gibberellic Acid-d2: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Gibberellic acid-d2**. The information is intended to support research, scientific, and drug development applications by providing key data on its molecular characteristics, stability profile, and biological context.

Core Chemical Properties

Gibberellic acid-d2 is the deuterated form of gibberellic acid, a potent phytohormone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and as an internal standard in analytical quantification.

Property	Value	Reference
Molecular Formula	C19H20D2O6	[1]
Molecular Weight	348.39 g/mol	[1]
Appearance	White to pale-yellow solid	[2]
Melting Point	233-235 °C (decomposes)	[3]
Solubility (in water)	~5 g/L (at 25 °C)	[2][3]



Stability and Storage

Understanding the stability of **Gibberellic acid-d2** is critical for its effective use and for ensuring the integrity of experimental results.

Factor	Description	Recommendations
General Stability	Stable at ambient temperature and under normal storage conditions.[4]	Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][6]
Temperature	Thermally decomposes at temperatures above its melting point.[2]	Avoid exposure to high temperatures, sparks, and open flames.[4]
pH and Hydrolysis	Dry Gibberellic acid is stable at room temperature.[7] In aqueous solutions, it undergoes slow hydrolysis.[7] Hydrolytic degradation is more rapid at higher pH values.[8] At pH 7, it can isomerize to the biologically inactive isogibberellic acid.[9]	For solutions, use on the day of preparation is recommended.[10] If storage is necessary, use buffered solutions at acidic pH and store refrigerated.
Light	Photolytic degradation is not considered as significant as hydrolytic degradation.[8]	While not the primary degradation pathway, protection from light is good practice for all chemical standards.
Incompatible Materials	Strong oxidizing agents, strong acids, and bases can cause degradation.[4][5]	Avoid contact with these materials.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method for Stability Testing



This protocol outlines a method to determine the stability of **Gibberellic acid-d2** under various conditions by quantifying its concentration over time.

Principle: The concentration of **Gibberellic acid-d2** is determined by reversed-phase HPLC with UV detection.[7] A decrease in the peak area corresponding to **Gibberellic acid-d2** over time indicates degradation.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 μm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Reagents:

- Gibberellic acid-d2 reference standard.
- Methanol (HPLC grade).
- · Water (ultrapure or HPLC grade).
- Phosphoric acid (analytical grade).
- Mobile Phase: A mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 33:67 v/v), degassed.[7]

Procedure:

Preparation of Standard Solution: Accurately weigh a known amount of Gibberellic acid-d2
reference standard and dissolve it in the mobile phase to prepare a stock solution of known
concentration. Prepare a series of dilutions to create a calibration curve.



 Sample Preparation: Prepare solutions of Gibberellic acid-d2 in the desired matrices for stability testing (e.g., different pH buffers, temperatures). At specified time intervals, withdraw an aliquot of the sample.

Analysis:

- Filter all solutions through a 0.45 μm syringe filter before injection.
- Set the HPLC system with the C18 column and the prepared mobile phase.
- Set the UV detector to 210 nm.[7]
- Inject a standard volume (e.g., 20 μL) of the calibration standards and the samples.

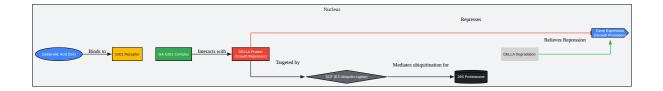
Calculation:

- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of Gibberellic acid-d2 in the test samples by interpolating their peak areas from the calibration curve.
- Calculate the percentage of Gibberellic acid-d2 remaining at each time point relative to the initial concentration.

Gibberellic Acid Signaling Pathway

Gibberellic acid plays a crucial role in plant development by promoting growth and germination. [11][12] This is achieved through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.





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Caption: Gibberellic acid signaling pathway.

Pathway Description: Gibberellic acid (GA) enters the nucleus and binds to its soluble receptor, GID1.[11][12] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins.[11] DELLA proteins are transcriptional regulators that act as repressors of plant growth.[13] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex. [11] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[13] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of genes that promote various growth and developmental processes, such as seed germination and stem elongation.[12][14]

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- To cite this document: BenchChem. [Gibberellic Acid-d2: A Comprehensive Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140759#gibberellic-acid-d2-chemical-properties-and-stability]

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